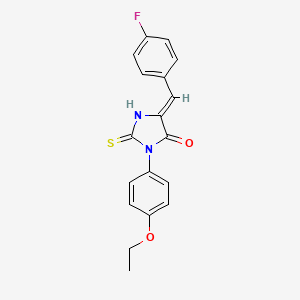
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, also known as DMQD, is a synthetic compound that has been widely used in scientific research applications. DMQD is a redox-active molecule that can undergo reversible one-electron reduction and oxidation reactions. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and mechanisms of action.
Mécanisme D'action
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime undergoes reversible one-electron reduction and oxidation reactions, which allow it to act as a redox-active probe for measuring intracellular redox potentials. The compound can also generate reactive oxygen species (ROS) upon exposure to light, making it a photosensitizer for photodynamic therapy. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been found to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammatory cytokine production. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has also been found to modulate intracellular signaling pathways, such as the MAPK and NF-κB pathways, which play important roles in cellular processes such as proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several advantages for use in lab experiments, including its redox activity, which allows it to act as a probe for measuring intracellular redox potentials. The compound is also relatively stable and easy to synthesize. However, 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several limitations, including its potential toxicity, which may limit its use in vivo. Additionally, 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can generate ROS upon exposure to light, which may cause oxidative damage to cells and tissues.
Orientations Futures
There are several future directions for research involving 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its interactions with other molecules and cellular processes. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime may also be useful as a tool for studying the role of redox signaling in various physiological and pathological conditions.
Méthodes De Synthèse
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1,4-benzoquinone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been used in a variety of scientific research applications, including as a redox-active probe for measuring intracellular redox potentials, as a photosensitizer for photodynamic therapy, and as a catalyst for various chemical reactions. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has also been found to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-9-15(18)11(2)8-14(10)17-21-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBSUTUFMUULE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)OC)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)
![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)